N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C18H20ClN5O |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H20ClN5O/c19-14-4-5-16-15(11-14)13(12-24-16)6-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-5,8-9,11-12,24H,1,3,6-7,10H2,(H,20,25)(H,21,22,23) |
InChI Key |
CXIBVJQEBYVMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Pyrimidinylamino Group: The pyrimidinylamino group can be synthesized through nucleophilic substitution reactions involving pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidinylamino derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is unique due to the presence of both the chloro-substituted indole and the pyrimidinylamino groups, which confer distinct chemical and biological properties . This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C21H23ClN6O
- Molecular Weight : 410.9 g/mol
- CAS Number : [Not provided in the search results]
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The following table summarizes key findings on its antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 3.90 µg/mL (ATCC 25923) | 7.80 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | <1 µg/mL | Not specified |
| Staphylococcus epidermidis | 7.80 µg/mL | 12.50 µg/mL |
| Escherichia coli | Inactive | Inactive |
The compound demonstrated significant antibacterial activity against both standard and resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibited antifungal activity against Candida albicans. The following concentrations were noted:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 7.80 µg/mL (for some analogs) |
This suggests that this compound may also be beneficial in treating fungal infections, particularly in immunocompromised patients .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the indole moiety contributes to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death. Additionally, molecular docking studies suggest a strong binding affinity to key bacterial proteins involved in stress response and antibiotic resistance mechanisms .
Study on Antibacterial Efficacy
A study published in July 2023 evaluated several indole derivatives, including this compound, for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed remarkable activity against MRSA strains, making it a candidate for further development as an antibiotic .
Cytotoxicity Assessment
In another study focused on anticancer properties, the compound was tested against various cancer cell lines. Preliminary results indicated moderate cytotoxicity, suggesting potential for further exploration in cancer treatment protocols. The data indicated that while it was not universally effective across all tested lines, certain derivatives exhibited promising results that warrant additional research into their mechanisms of action and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
